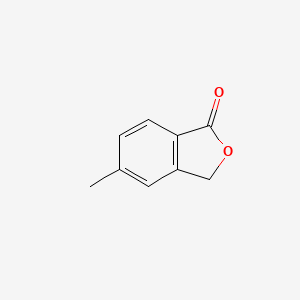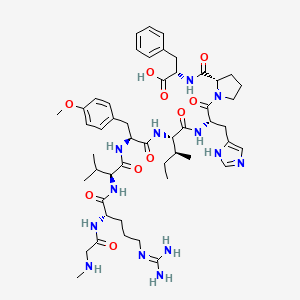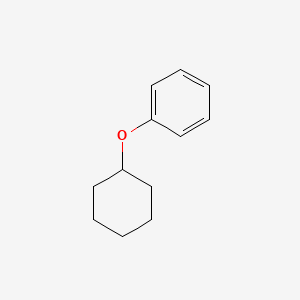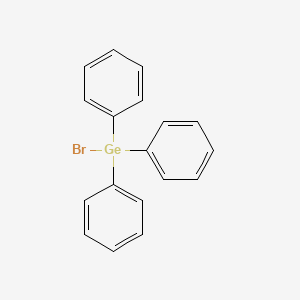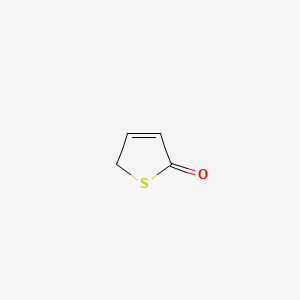
5-(3-Bromophenyl)-1h-imidazole
Overview
Description
“5-(3-Bromophenyl)-1h-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a 3-bromophenyl group, which is a phenyl group with a bromine atom attached to the third carbon .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes . The yields of these reactions can range from 65% to 93% .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve an imidazole ring attached to a phenyl ring at the 5-position of the imidazole. The phenyl ring would have a bromine atom attached at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds, such as organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Scientific Research Applications
Antimicrobial Properties
Imidazoles, including compounds similar to 5-(3-Bromophenyl)-1H-imidazole, have been extensively studied for their antimicrobial properties. A study by Narwal et al. (2012) focused on synthesizing various imidazole derivatives, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, showing notable antimicrobial activities against Candida albicans. This highlights the potential of this compound and similar compounds in the development of new antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Synthesis and Reactivity
The synthesis and reactivity of imidazole derivatives have been a significant area of study. Hu Zhi-zhi (2009) investigated the synthetic technology and reaction mechanism of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, providing insights into the synthesis process of similar compounds. This study contributes to understanding the chemical properties and potential applications of this compound (Hu Zhi-zhi, 2009).
Cytotoxic Activity
Bellina et al. (2005) conducted a study on the regioselective synthesis of 1,5-diaryl-1H-imidazoles, which included the synthesis of compounds similar to this compound. Some of the synthesized imidazole derivatives exhibited significant cytotoxic activity against human tumor cell lines, suggesting the potential use of these compounds in cancer research (Bellina, Cauteruccio, Mannina, Rossi, & Viel, 2005).
Molecular Docking and Spectroscopic Analysis
Thomas et al. (2018) reported on the solvent-free synthesis of two imidazole derivatives and their detailed spectroscopic characterization. The study included molecular docking procedures to evaluate the interaction with specific proteins, providing a basis for understanding the biological interactions and potential therapeutic applications of compounds like this compound (Thomas, Hossain, Mary, Resmi, Armaković, Armaković, Nanda, Ranjan, Vijayakumar, & Alsenoy, 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds, such as organophosphates and carbamates, can inhibit acetylcholinesterase (ache) by forming a covalent bond through phosphorylation and carbamylation, respectively .
Biochemical Pathways
Related compounds, such as pinacol boronic esters, are known to undergo protodeboronation, a process that involves the removal of boron from the molecule .
Pharmacokinetics
A study on a similar compound, 5-(3-bromophenyl)-n-aryl-4h-1,2,4-triazol-3-amine, revealed that it has good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Related compounds have been shown to have significant anticancer activity against certain cancer cell lines .
Action Environment
The action of 5-(3-Bromophenyl)-1h-imidazole, like many other compounds, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by the reaction conditions, including the stability of the organoboron reagent .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVSUHJPAAEIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202116 | |
| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53848-00-3 | |
| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





